

# Key structural features of the 3-(3-Chlorophenyl)benzaldehyde molecule

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066

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An In-depth Technical Guide to the Core Structural Features of **3-(3-Chlorophenyl)benzaldehyde**

## Introduction and Molecular Identity

**3-(3-Chlorophenyl)benzaldehyde** is a biaryl aldehyde, a class of organic compounds recognized for their versatile applications as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).<sup>[1]</sup> The core structure consists of two phenyl rings linked by a single carbon-carbon bond, with a formyl (aldehyde) group on one ring and a chlorine atom on the other, both at the meta-position relative to the inter-ring bond. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its conformation, reactivity, and potential applications.

This guide will dissect the molecule's structure from first principles, combining established chemical theory with data from analogous compounds to provide a holistic understanding for research and application purposes.

Identifier	Value	Source
IUPAC Name	3-(3-Chlorophenyl)benzaldehyde	-
CAS Number	400745-60-0	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO	<a href="#">[2]</a>
Molecular Weight	216.66 g/mol	<a href="#">[2]</a>
Canonical SMILES	C1=CC(=CC(=C1)C2=CC(=C=C2)C=O)Cl	<a href="#">[2]</a>

## Conformational Analysis: The Biaryl Axis

A defining structural feature of biphenyl compounds is the rotation around the central C1-C1' single bond. In **3-(3-Chlorophenyl)benzaldehyde**, the absence of bulky ortho-substituents means the barrier to this rotation is relatively low. However, the molecule is not entirely planar in its lowest energy state.

### Key Conformational Insights:

- **Steric Hindrance:** Even the ortho-hydrogens on adjacent rings create steric repulsion, forcing the rings out of plane to achieve a more stable conformation.[\[3\]](#)
- **Dihedral Angle:** The most stable conformation for unsubstituted biphenyl involves a dihedral angle of approximately 45°.[\[3\]](#) This angle represents a fine balance between the destabilizing steric hindrance of a planar conformation (0°) and the loss of  $\pi$ -conjugation at a fully twisted (90°) conformation. For **3-(3-Chlorophenyl)benzaldehyde**, a similar twisted conformation is expected.
- **Atropisomerism:** While this molecule rapidly interconverts between its enantiomeric twisted forms at room temperature, the principle of atropisomerism is crucial in more sterically hindered biphenyls, where rotation is restricted enough to allow for the isolation of stable conformational isomers.[\[3\]](#)

The diagram below illustrates the rotational dynamics around the central C-C bond, highlighting the energetic trade-offs that define the molecule's preferred conformation.

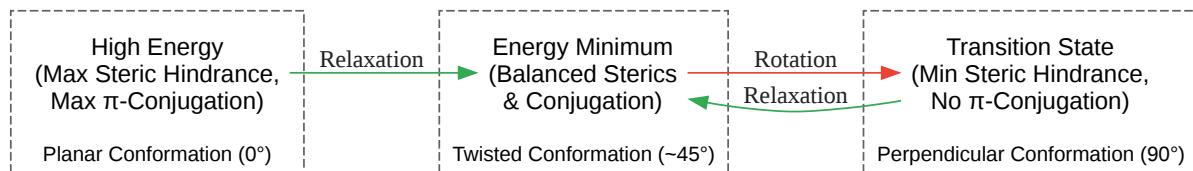


Diagram 1: Conformational Dynamics of the Biphenyl Core

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Caption: Relationship between dihedral angle and conformational energy.

## Spectroscopic Signature Analysis

While experimental spectra for **3-(3-Chlorophenyl)benzaldehyde** are not widely available in public databases, its key spectroscopic features can be reliably predicted based on the well-understood contributions of its constituent functional groups.

### Predicted $^1\text{H}$ NMR Spectrum (in $\text{CDCl}_3$ )

The proton NMR spectrum is expected to show signals in two main regions: the aromatic region and the highly deshielded aldehyde region.

Proton	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Key Insights
Aldehyde (-CHO)	9.9 – 10.1	Singlet (s)	The strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the phenyl ring cause a significant downfield shift.
Aromatic (Ar-H)	7.2 – 8.0	Complex Multiplets (m)	Eight aromatic protons on two distinct, coupled spin systems would result in a complex series of overlapping signals. Protons ortho to the aldehyde group will be the most deshielded within this region.

## Predicted $^{13}\text{C}$ NMR Spectrum (in $\text{CDCl}_3$ )

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and a series of signals for the twelve aromatic carbons.

Carbon	Predicted Shift ( $\delta$ , ppm)	Key Insights
Carbonyl (C=O)	190 – 195	The most deshielded carbon in the molecule due to the double bond to highly electronegative oxygen.
C-Cl	134 – 136	The carbon directly attached to chlorine experiences a moderate deshielding effect.
Aromatic (Ar-C)	125 – 140	The remaining ten aromatic carbons will appear in this range. The quaternary carbons linking the rings will be at the downfield end of this range.

## Predicted Infrared (IR) Spectrum

The IR spectrum provides definitive evidence for the presence of the key functional groups.

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
Aromatic C-H	3100 – 3000	Stretch	Medium
Aldehyde C-H	2850 – 2820 & 2750 – 2720	Stretch (Fermi Doublet)	Weak-Medium
Carbonyl C=O	1710 – 1690	Stretch	Strong, Sharp
Aromatic C=C	1600 – 1450	Ring Stretch	Medium
C-Cl	800 – 700	Stretch	Strong

## Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would reveal the molecular weight and the presence of chlorine.

- Molecular Ion ( $M^+$ ): A prominent peak is expected at  $m/z = 216$ , corresponding to the molecular weight of the compound with the  $^{35}\text{Cl}$  isotope.
- Isotope Peak ( $M^{++}2$ ): A characteristic peak will appear at  $m/z = 218$ , with an intensity approximately one-third of the molecular ion peak. This  $M^+/(M^{++}2)$  ratio of ~3:1 is a definitive signature for a molecule containing a single chlorine atom.

## Chemical Reactivity and Synthetic Utility

The chemical behavior of **3-(3-Chlorophenyl)benzaldehyde** is dominated by the reactivity of its aldehyde group and the biphenyl scaffold.

### Reactivity of the Aldehyde Group

The aldehyde is the primary site for chemical transformations. Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts due to resonance stabilization from the aromatic ring.<sup>[4][5][6]</sup> However, they readily undergo a wide range of important reactions:

- Oxidation: Can be easily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using agents like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent.
- Reduction: Can be reduced to 3-(3-chlorophenyl)benzyl alcohol using reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Nucleophilic Addition: Reacts with nucleophiles like Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols or cyanohydrins.
- Condensation Reactions: Participates in aldol and Claisen-Schmidt condensations to form  $\alpha,\beta$ -unsaturated carbonyl compounds, and reacts with amines to form Schiff bases (imines).

### Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> This involves the reaction of an aryl halide with an arylboronic acid.

#### Workflow: Synthesis of **3-(3-Chlorophenyl)benzaldehyde**

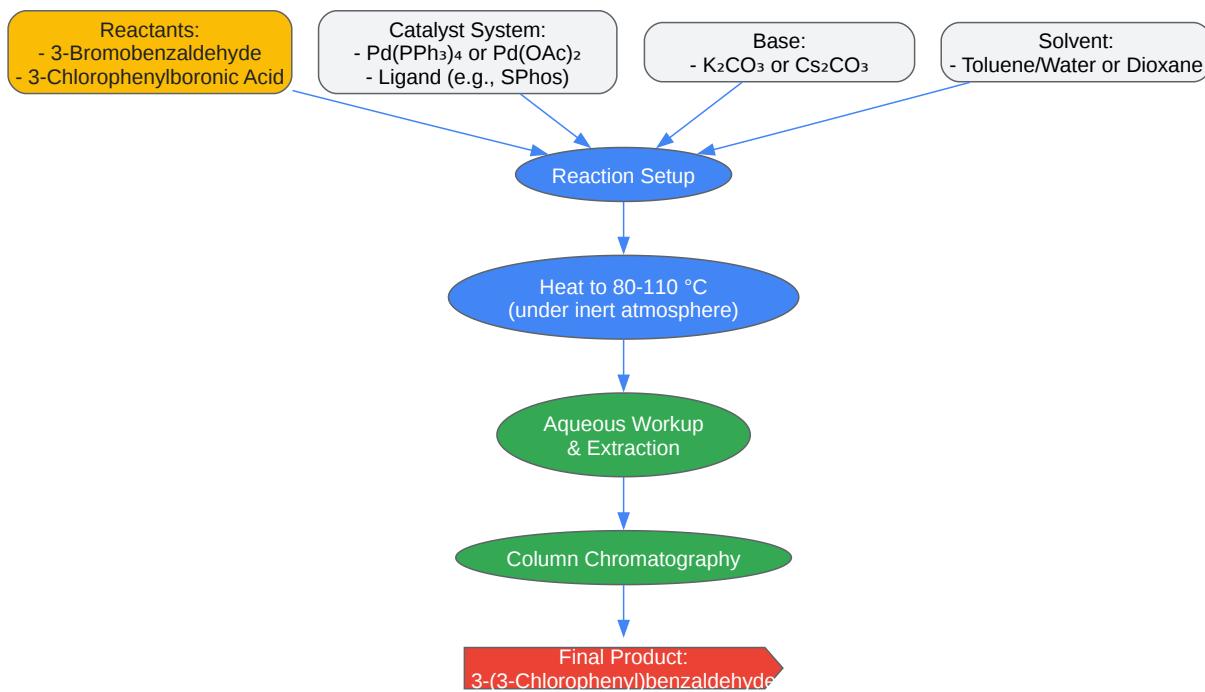


Diagram 2: Suzuki-Miyaura Synthesis Workflow

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Caption: A typical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol:

- Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N<sub>2</sub> or Ar), add 3-chlorophenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.02-0.05 eq.), and a base such as K<sub>2</sub>CO<sub>3</sub> (2.0-3.0 eq.).

- Reagent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
- Substrate Addition: Add 3-bromobenzaldehyde (1.0-1.2 eq.) to the mixture via syringe.
- Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure **3-(3-Chlorophenyl)benzaldehyde**.

## Conclusion

The structural features of **3-(3-Chlorophenyl)benzaldehyde** are defined by the interplay between its three core components: the biphenyl scaffold, the aldehyde functional group, and the chloro-substituent. Its non-planar, twisted conformation is a direct consequence of the steric and electronic balance inherent to biphenyl systems. The aldehyde group serves as the primary hub for chemical reactivity, enabling a vast array of synthetic transformations. This molecule's architecture makes it a valuable and versatile intermediate for developing novel compounds in medicinal chemistry and materials science, with the Suzuki-Miyaura coupling providing a reliable and efficient synthetic route for its preparation.

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